3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the thiazole ring.
Attachment of the methoxyphenyl group: This is usually done through a coupling reaction, where the methoxyphenyl group is attached to the thiazole ring.
Formation of the propanamide moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide can be compared with other thiazole derivatives, such as:
4-(2-hydroxyphenyl)thiazol-2-yl]methanones: These compounds are potential bioisosteres of salicylidene acylhydrazides and are studied for their antibacterial properties.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have shown significant antimycobacterial activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-24-15-6-2-13(3-7-15)17-12-26-19(21-17)22-18(23)10-11-25-16-8-4-14(20)5-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCNTVGRRGKFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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